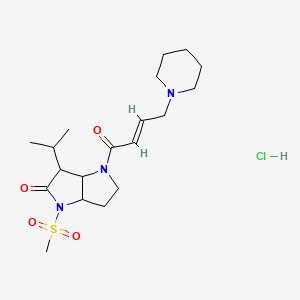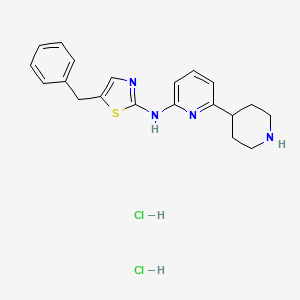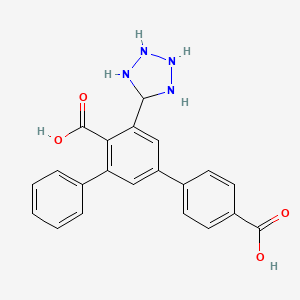
2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 2-octenoico, 7-hidroxi-7-metil-, éster etílico, (E)- es un compuesto químico conocido por su estructura y propiedades únicas. Es un derivado éster del ácido 2-octenoico, que presenta un grupo hidroxilo y un grupo metilo en la posición 7.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ácido 2-octenoico, 7-hidroxi-7-metil-, éster etílico, (E)- se puede lograr a través de varias rutas sintéticas. Un método común implica la esterificación del ácido 2-octenoico con etanol en presencia de un catalizador ácido. La reacción generalmente ocurre bajo condiciones de reflujo para asegurar la conversión completa al éster.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar el uso de procesos biotecnológicos, como la fermentación, donde se emplean microorganismos específicos para producir el éster deseado. Este método es ventajoso debido a su sostenibilidad y potencial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido 2-octenoico, 7-hidroxi-7-metil-, éster etílico, (E)- experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El doble enlace en la porción de ácido octenoico se puede reducir para formar el éster saturado correspondiente.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) es un método típico para reducir el doble enlace.
Sustitución: Reactivos como el cloruro de tionilo (SOCl₂) se pueden utilizar para convertir el grupo hidroxilo en un cloruro, que luego puede sufrir reacciones de sustitución adicionales.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen cetonas, ésteres saturados y varios derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Ácido 2-octenoico, 7-hidroxi-7-metil-, éster etílico, (E)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de Ácido 2-octenoico, 7-hidroxi-7-metil-, éster etílico, (E)- implica su capacidad para absorber la radiación UV, protegiendo así la piel de los efectos nocivos. El grupo hidroxilo juega un papel crucial en la eliminación de radicales libres, lo que contribuye a sus propiedades antioxidantes . Además, la porción éster mejora su solubilidad y estabilidad en varias formulaciones.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-octenoico, éster metílico, (E)-: Similar en estructura pero carece de los grupos hidroxilo y metilo en la posición 7.
Ácido octanoico, 2-metil-, éster metílico: Otro derivado éster pero con un patrón de sustitución diferente.
Unicidad
Ácido 2-octenoico, 7-hidroxi-7-metil-, éster etílico, (E)- es único debido a la presencia de un grupo hidroxilo y un grupo metilo en la posición 7, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C19H32ClN3O4S |
|---|---|
Peso molecular |
434.0 g/mol |
Nombre IUPAC |
4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride |
InChI |
InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+; |
Clave InChI |
UFCZUKYPBPXODT-USRGLUTNSA-N |
SMILES isomérico |
CC(C)C1C2C(CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl |
SMILES canónico |
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B12295749.png)





![1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12295775.png)
![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B12295777.png)

![[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12295787.png)
![[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)
![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)

